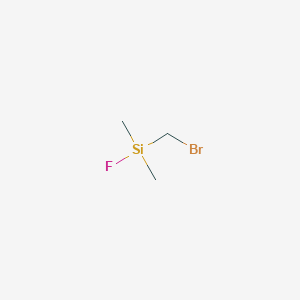
Bromomethyldimethylfluorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromomethyldimethylfluorosilane, with the chemical formula CH2Br(CH3)2SiF, is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of bromine, fluorine, and silicon atoms within its molecular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromomethyldimethylfluorosilane can be synthesized through the reaction of (acyloxymethyl)dimethylethoxysilanes with acetyl bromide. In this reaction, the acyloxy group is replaced by a bromine atom, resulting in the formation of this compound . Another method involves heating (acyloxymethyl)dimethylfluorosilane with perfluoropropylene oxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments is crucial to maintain the integrity of the compound during production.
Analyse Chemischer Reaktionen
Types of Reactions: Bromomethyldimethylfluorosilane undergoes various chemical reactions, including substitution reactions. For instance, it can react with carboxylic acid fluorides and perfluoropropylene oxide, leading to the formation of different fluorosilane derivatives .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acetyl bromide and perfluoropropylene oxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Bromomethyldimethylfluorosilane has several scientific research applications due to its unique chemical properties. It is used in the synthesis of fluorescent probes, which are essential tools in biomedical research for detecting biomolecules and studying physiological processes . Additionally, it is utilized in the development of functional materials for various industrial applications, including environmental monitoring and food safety .
Wirkmechanismus
The mechanism of action of bromomethyldimethylfluorosilane involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo substitution reactions, leading to the formation of various derivatives. These derivatives can interact with different biological and chemical systems, resulting in diverse effects .
Vergleich Mit ähnlichen Verbindungen
- Chloromethyldimethylfluorosilane
- Iodomethyldimethylfluorosilane
- Bromomethyldimethylchlorosilane
Comparison: Bromomethyldimethylfluorosilane is unique due to the presence of both bromine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as higher reactivity and stability, compared to similar compounds like chloromethyldimethylfluorosilane and iodomethyldimethylfluorosilane .
Eigenschaften
CAS-Nummer |
54417-70-8 |
|---|---|
Molekularformel |
C3H8BrFSi |
Molekulargewicht |
171.08 g/mol |
IUPAC-Name |
bromomethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C3H8BrFSi/c1-6(2,5)3-4/h3H2,1-2H3 |
InChI-Schlüssel |
XWZKRGDUUWNWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




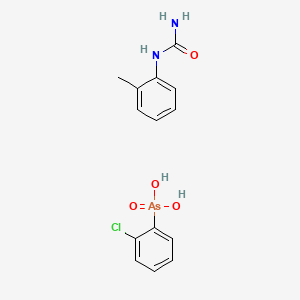
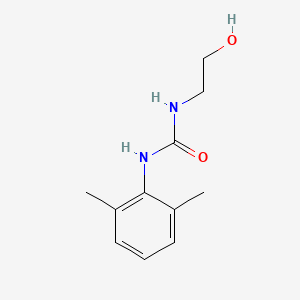
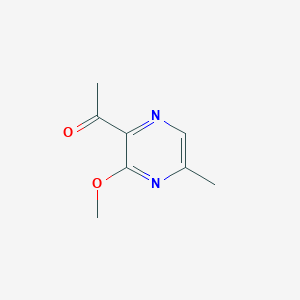
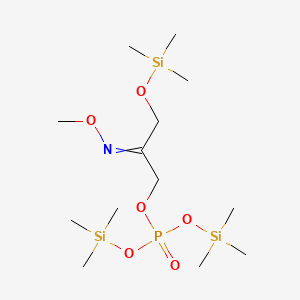
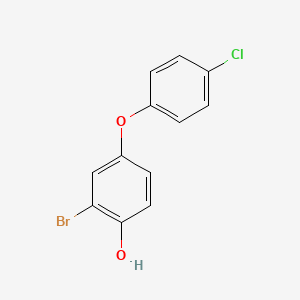
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)

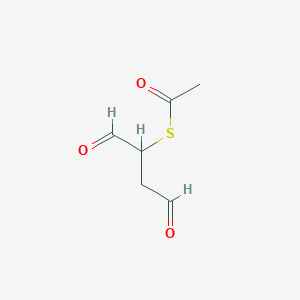
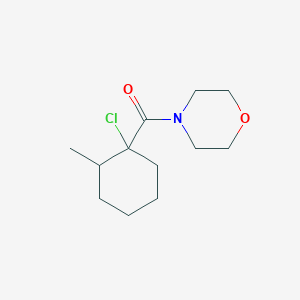
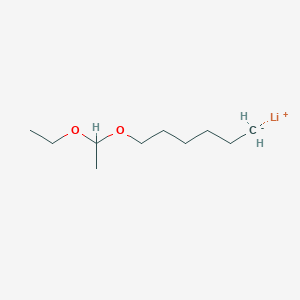
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)

